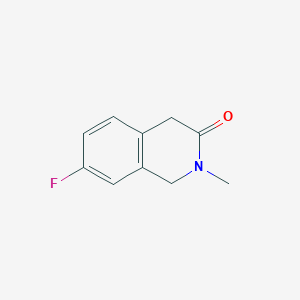

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Description

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (C₁₀H₁₀FNO; CAS 1199813-81-4) is a fluorinated tetrahydroisoquinolinone derivative. Its structure comprises a partially saturated isoquinolinone core with a fluorine atom at position 7 and a methyl group at position 2. The methyl group at position 2 provides steric bulk, which may modulate interactions with biological targets .

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBDOIBHQQLPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aromatic compounds as starting materials, followed by a series of reactions including alkylation, reduction, and cyclization. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinolines, which can be further utilized in different chemical syntheses.

Scientific Research Applications

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a chemical compound with the molecular formula and a molar mass of 179.19 g/mol . It has a predicted density of 1.210±0.06 g/cm3 . Synonyms for this compound include 7-Fluoro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one and 3(2H)-Isoquinolinone, 7-fluoro-1,4-dihydro-2-methyl- .

While specific applications of this compound are not detailed in the provided search results, the broader chemical context of tetrahydroisoquinolines and related heterocyclic compounds suggests potential uses.

Potential Applications Based on Related Compounds:

- Anticancer Activity: Research highlights that various heterocyclic compounds, including indoles, triazoles, and benzimidazoles, exhibit anticancer properties . These compounds have shown activity against various cancer cell lines, including leukemia, lung, ovary, breast, and prostate cancer .

- Tyrosine Kinase Inhibition: Famitinib, an indole-containing compound, is under development as a multi-targeted receptor tyrosine kinase inhibitor for cancer treatment . Its metabolites have shown potential for drug activity by bioactivation of various enzymes and cells .

- Anti-proliferative Response: Synthetic I3C derivatives have demonstrated an anti-proliferative response in human breast cancer cells, suggesting their potential as experimental therapeutics .

- Therapeutic Agents: Tetrahydroquinolines, which share a similar structure, have been incorporated into drug candidates, including analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, antiarrhythmics, antiallergenics, antimalarials, antitumor, anticancer, antifungal, and antichagasic agents .

Mechanism of Action

The mechanism of action of 7-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Phenyl at Position 7

Key Compound :

- 7-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-one (C₁₅H₁₃NO; CAS 1368661-06-6) replaces fluorine with a phenyl group at position 7.

Comparison :

- In contrast, the phenyl group is electron-neutral but adds steric bulk and lipophilicity, which may improve membrane permeability .

- Pharmacological Implications : Fluorine’s small size and electronegativity can enhance binding affinity in enzyme-active sites, while the phenyl group may favor hydrophobic interactions in protein pockets.

Hydroxy and Methoxy Derivatives: Solubility and Reactivity

Key Compound :

- 7-Hydroxy-6-methoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one (C₁₇H₁₇NO₃) features hydroxyl and methoxy groups at positions 7 and 6, respectively .

Comparison :

- Solubility : Hydroxy and methoxy groups increase polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the fluorine-substituted compound.

- Synthetic Accessibility : The synthesis of hydroxy/methoxy derivatives involves multi-step protection-deprotection strategies (e.g., benzylation and reductive desulfurization), whereas fluorine incorporation may require direct halogenation or fluorinated building blocks .

Glycosylated Analogues: Polarity and Bioavailability

Key Compound :

- 3-(Furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one (C₁₉H₁₉NO₈) contains a glycosyl moiety at position 7 .

Comparison :

- Polarity : Glycosylation significantly increases hydrophilicity, altering pharmacokinetic properties such as absorption and renal clearance.

- Biological Activity: The sugar moiety may facilitate target recognition in carbohydrate-binding proteins, a feature absent in the non-glycosylated fluorinated compound .

Data Table: Structural and Physicochemical Properties

Biological Activity

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic organic compound classified within the tetrahydroisoquinoline family. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position significantly influences its biological activity and pharmacological properties. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in targeting neurodegenerative disorders and various infective pathogens.

| Property | Value |

|---|---|

| IUPAC Name | 7-fluoro-2-methyl-1,4-dihydroisoquinolin-3-one |

| Molecular Formula | C10H10FNO |

| Molecular Weight | 179.19 g/mol |

| Density | 1.210 ± 0.06 g/cm³ |

| Boiling Point | 317.3 ± 42.0 °C |

| pKa | -0.80 ± 0.20 |

Target of Action

Compounds derived from tetrahydroisoquinoline structures have been documented to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The unique configuration of this compound enhances its potential for binding to these targets.

Mode of Action

The non-coplanar arrangement of functional groups in this compound facilitates interactions with bioactive molecules, potentially leading to modulation of biochemical pathways relevant to neuroprotection and antimicrobial activity.

Biochemical Pathways

Research indicates that tetrahydroisoquinoline derivatives can influence neurotransmitter systems such as dopamine and serotonin pathways, which are crucial in managing mood disorders and neurodegenerative diseases.

Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives exhibit neuroprotective properties by preventing neuronal apoptosis and promoting cell survival under stress conditions. For instance, compounds similar to this compound have been observed to reduce oxidative stress in neuronal cells.

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have demonstrated significant antimicrobial properties against a range of pathogens. The fluorine substitution is believed to enhance the compound's antibacterial efficacy by improving its lipophilicity and membrane penetration.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of Parkinson's disease, administration of tetrahydroisoquinoline derivatives resulted in reduced motor deficits and improved dopaminergic neuron survival.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Synthetic Chemistry

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced biological activities.

Pharmacological Studies

Due to its structural similarity to natural alkaloids, it is utilized in studies examining enzyme interactions and receptor binding affinities. The insights gained from these studies can inform drug design strategies targeting neurological conditions.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | Fluorine at position 7 | Neuroprotective |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups at positions 6 and 7 | Antidepressant effects |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Phenyl group at position 1 | Analgesic properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.